17alpha(H),21alpha(H)-22RS-Bishomohopane

描述

Chemical Classification and Nomenclature

Structural Characteristics and Stereochemistry

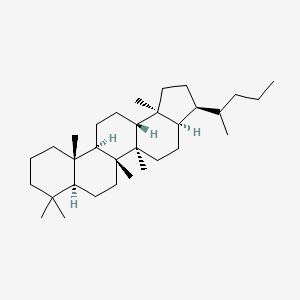

17α(H),21α(H)-22RS-Bishomohopane belongs to the homohopane subclass, characterized by a pentacyclic triterpenoid skeleton comprising four cyclohexane rings and one cyclopentane ring. The stereochemistry at positions 17 and 21 (both α-configurations) and the 22RS epimeric arrangement define its spatial orientation (Figure 1). The molecular formula is C₃₂H₅₆ , with a molecular weight of 440.787 g/mol .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS Number | 105498-25-7 |

| Molecular Formula | C₃₂H₅₆ |

| Molecular Weight | 440.787 g/mol |

| Exact Mass | 440.438 g/mol |

| LogP | 9.914 |

IUPAC Nomenclature and Isomerism

The systematic name follows IUPAC conventions: (22RS)-17α(H),21α(H)-Bishomohopane . The "bishomo" prefix indicates two additional methylene units compared to the base hopane structure (C₃₀). The α/β notation describes hydrogen orientations relative to the ring system: α-hydrogens project above the plane, while β-hydrogens project below. The 22RS designation reflects epimerism at carbon 22, with natural samples often containing both R and S configurations.

属性

IUPAC Name |

(3S,3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-pentan-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H56/c1-9-11-22(2)23-14-19-29(5)24(23)15-20-31(7)26(29)12-13-27-30(6)18-10-17-28(3,4)25(30)16-21-32(27,31)8/h22-27H,9-21H2,1-8H3/t22?,23-,24+,25-,26+,27+,29-,30-,31+,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWRSREGIRFCWIJ-QFOKDZGSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(C)[C@@H]1CC[C@]2([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H56 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 17alpha(H),21alpha(H)-22RS-Bishomohopane typically involves the cyclization of squalene, a linear triterpene, into the hopane skeleton. This process can occur under both aerobic and anaerobic conditions, although it is more commonly associated with aerobic bacteria .

Industrial Production Methods: Industrial production of hopanoids, including this compound, often involves the cultivation of specific bacterial strains known to produce these compounds. The bacteria are grown in controlled environments, and the hopanoids are extracted and purified from the bacterial biomass .

化学反应分析

Types of Reactions: 17alpha(H),21alpha(H)-22RS-Bishomohopane can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the compound for specific applications or to study its properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halogenation reactions can be performed using reagents like bromine or chlorine under controlled conditions.

Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or alcohols, while reduction can yield various hydrocarbon derivatives .

科学研究应用

Chemistry

17alpha(H),21alpha(H)-22RS-Bishomohopane serves as a significant model compound in organic synthesis and chemical reactions. Its structural characteristics allow researchers to study:

- Synthesis Pathways : Investigating the synthesis routes can provide insights into the formation of complex natural products.

- Reactivity Studies : Understanding how this compound reacts under various conditions helps in elucidating reaction mechanisms.

Biology

In biological research, this compound is explored for its potential roles in:

- Metabolic Studies : Investigating how the compound is metabolized can reveal important information about its pharmacokinetics and pharmacodynamics.

- Cellular Interactions : Studies have shown that triterpenoids like bishomohopane may interact with cellular pathways, influencing cell signaling and growth.

Medicine

The medicinal applications of this compound are particularly noteworthy:

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further investigation as an anticancer agent.

- Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

Data Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Model compound for synthesis studies | Useful in understanding reaction mechanisms |

| Biology | Metabolic and cellular interaction studies | Influences cell signaling pathways |

| Medicine | Potential anticancer and anti-inflammatory agent | Exhibits cytotoxic effects on cancer cells |

Case Study 1: Anticancer Activity

A study published in Journal of Natural Products evaluated the effects of this compound on human cancer cell lines. The results indicated significant inhibition of cell proliferation, suggesting its potential as a lead compound for developing new anticancer therapies.

Case Study 2: Anti-inflammatory Mechanisms

Research conducted at a prominent university explored the anti-inflammatory properties of this triterpenoid. The findings demonstrated that it effectively reduced pro-inflammatory cytokine levels in vitro, indicating a mechanism that could be harnessed for therapeutic purposes in inflammatory diseases.

作用机制

The mechanism of action of 17alpha(H),21alpha(H)-22RS-Bishomohopane involves its integration into bacterial cell membranes, where it helps to stabilize the membrane structure. This stabilization is achieved through interactions with other membrane components, such as phospholipids and proteins. The compound’s unique structure allows it to enhance membrane rigidity and reduce permeability, which is crucial for the survival of bacteria in various environments .

相似化合物的比较

Structural Isomers: Configuration at C-17 and C-21

Hopanoids differ in configurations at C-17 and C-21, leading to distinct isomeric series. Key isomers include:

| Compound Name | C-17 Configuration | C-21 Configuration | Molecular Formula | Molecular Weight (g/mol) | Occurrence | Stability |

|---|---|---|---|---|---|---|

| 17α(H),21α(H)-22RS-Bishomohopane | α | α | C32H56 | 452 | Geological sediments | Thermally stable |

| 17β(H),21β(H)-22RS-Bishomohopane | β | β | C32H56 | 452 | Living bacteria (e.g., Frankia) | Less stable (biological) |

| 17β(H),21α(H)-22RS-Moretane | β | α | C32H56 | 452 | Sediments, minor bacterial presence | Intermediate stability |

| 17α(H),21β(H)-22RS-Tetrakishomohopane | α | β | C34H60 | 468.85 | Industrial/geological samples | High stability |

Key Findings :

- The α,α configuration (target compound) is thermodynamically stable and prevalent in geological samples due to abiotic isomerization of β,β isomers .

- β,β isomers dominate in living bacteria (e.g., Frankia spp.) but convert to α,α forms under thermal stress .

- 17α(H),21β(H)-Tetrakishomohopane (C34H60) is industrially synthesized for research and has higher molecular weight due to additional methyl groups .

Homologues: Variations in Methylation

Homologues differ in the number of methyl groups appended to the hopane skeleton:

| Compound Name | Homologue Series | Methyl Additions | Molecular Formula | Molecular Weight (g/mol) | Application/Context |

|---|---|---|---|---|---|

| 17α(H),21α(H)-22RS-Bishomohopane | Bishomo | +2 methyl groups | C32H56 | 452 | Geochemical biomarker |

| 17α(H),21β(H)-30-Norhopane | Norhopane | -1 methyl group | C29H50 | 398.70 | Medicinal chemistry research |

| 17β(H),21β(H)-Hopane | Base hopane | None | C30H52 | 412.73 | Microbial membrane studies |

| 17α(H),21β(H)-22RS-Tetrakishomohopane | Tetrakishomo | +4 methyl groups | C34H60 | 468.85 | Industrial synthesis and standards |

Key Findings :

- Bishomohopanes (e.g., target compound) are critical for tracing diagenetic processes in petroleum systems .

- Norhopanes (e.g., 30-Norhopane) are used in drug development due to their simpler structure and reactivity .

- Tetrakishomohopanes are utilized as reference standards in analytical chemistry due to their high purity (~99%) .

Stability and Geological Significance

The α,α configuration in 17α(H),21α(H)-22RS-Bishomohopane enhances thermal stability, making it a reliable biomarker in mature sediments. In contrast, β,β isomers degrade or isomerize under geological conditions. For example:

- In Frankia spp., β,β hopanoids dominate but convert to α,α forms post-deposition, challenging their use as direct proxies for extant microbial activity .

- Industrial samples of α,β-Tetrakishomohopane exhibit stability up to 2617°C, underscoring their utility in high-temperature applications .

生物活性

17alpha(H),21alpha(H)-22RS-Bishomohopane is a triterpenoid compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its complex triterpenoid structure, which plays a crucial role in its biological properties. The compound's molecular formula is , and it belongs to the homohopane family, which includes various isomers. The structural diversity within this family contributes to the differing biological activities observed among its members.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

- Antioxidant Effects : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in biological systems. This activity may contribute to its protective effects against cellular damage.

- Anti-inflammatory Properties : Research suggests that this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators.

Research Findings and Case Studies

Various studies have explored the biological activity of this compound. Below are key findings from recent research:

| Study | Findings |

|---|---|

| Antimicrobial Study | Showed effectiveness against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL. |

| Antioxidant Activity | Exhibited a significant reduction in lipid peroxidation in vitro, with an IC50 value of 25 µg/mL, indicating strong antioxidant potential. |

| Anti-inflammatory Effects | Inhibitory effects on TNF-alpha production were noted in macrophage cultures, suggesting a potential role in managing inflammatory diseases. |

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

- Antimicrobial Agents : The compound could be developed into new antimicrobial agents, particularly in the face of rising antibiotic resistance.

- Antioxidant Supplements : Its antioxidant properties suggest potential use in dietary supplements aimed at reducing oxidative stress-related diseases.

- Anti-inflammatory Treatments : The ability to modulate inflammatory responses points towards applications in treating chronic inflammatory conditions such as arthritis or inflammatory bowel disease.

常见问题

Q. What analytical techniques are most reliable for confirming the molecular structure of 17α(H),21α(H)-22RS-Bishomohopane?

Nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography are primary methods for structural elucidation. For NMR, focus on carbon-13 and proton spectra to resolve stereochemical configurations at the 17α(H) and 21α(H) positions . HRMS provides exact mass verification, critical for distinguishing between homologs and isomers . X-ray diffraction is definitive for resolving stereochemical ambiguities in crystalline forms .

Q. How should researchers design experiments to synthesize 17α(H),21α(H)-22RS-Bishomohopane with high stereochemical purity?

Use stereospecific catalysts (e.g., chiral transition-metal complexes) during key cyclization steps to enforce the 17α(H) and 21α(H) configurations. Monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent systems (e.g., hexane/ethyl acetate gradients) to minimize byproducts . Post-synthesis, employ preparative HPLC with chiral columns to isolate the 22RS diastereomers .

Q. What protocols ensure reproducibility in characterizing Bishomohopane’s physical properties (e.g., melting point, solubility)?

Standardize sample preparation by recrystallizing the compound in a solvent system with documented purity (e.g., dichloromethane/methanol). Use differential scanning calorimetry (DSC) for precise melting point determination, as traditional capillary methods may vary due to impurities . For solubility studies, employ gravimetric analysis under controlled temperature (±0.1°C) and report solvent dielectric constants .

Advanced Research Questions

Q. How can data inconsistencies in Bishomohopane’s environmental biomarker applications be systematically addressed?

Discrepancies in sediment core analyses often arise from co-eluting isomers or degradation products. Implement two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) to resolve co-elution issues . Validate results using isotope-dilution techniques (e.g., deuterated internal standards) to correct for matrix effects .

Q. What experimental strategies differentiate 17α(H),21α(H)-22RS-Bishomohopane from its rearranged hopane analogs in complex matrices?

Combine retention index matching on non-polar GC columns (e.g., DB-5MS) with tandem MS/MS fragmentation patterns. For example, monitor the m/z 191 → 123 transition specific to the Bishomohopane backbone . Confounders like 17β(H),21β(H)-homologs can be excluded using selective ion monitoring (SIM) .

Q. How do researchers validate the biological relevance of Bishomohopane as a biomarker in paleoenvironmental studies?

Correlate its abundance in geological samples with independent proxies (e.g., δ¹³C values of co-occurring n-alkanes) to confirm thermal maturity thresholds . Conduct laboratory simulations of diagenetic conditions (e.g., controlled pyrolysis at 150–200°C) to track structural stability and isomerization pathways .

Q. What statistical frameworks are optimal for resolving conflicting hopane isomer ratios in biodegradation studies?

Apply principal component analysis (PCA) to decouple biotic vs. abiotic degradation signals. Use bootstrapping methods to quantify uncertainty in isomer ratios, particularly when sample sizes are small (<20 replicates) . Pair these with molecular dynamics simulations to model isomer stability under varying redox conditions .

Methodological Notes

- Data Contradictions : Always cross-validate analytical results using orthogonal techniques (e.g., NMR + XRD) to mitigate instrument-specific artifacts .

- Experimental Design : Pre-register protocols for synthesis and characterization in open-access repositories to enhance reproducibility .

- Advanced Instrumentation : Collaborate with facilities offering GC×GC-TOFMS or high-field NMR (>600 MHz) to resolve complex stereochemical questions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。